molecular formula C22H40N6O11 B12594253 L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine CAS No. 649570-04-7

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine

Cat. No.: B12594253
CAS No.: 649570-04-7
M. Wt: 564.6 g/mol
InChI Key: PHQSHNXQRJGFQR-RFRODDETSA-N
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Description

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is a peptide compound composed of six amino acids: two serine (L-seryl) residues, one leucine (L-leucyl) residue, two threonine (L-threonyl) residues, and one glycine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid are used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit particular biological activities that may not be observed in other similar peptides.

Properties

CAS No.

649570-04-7

Molecular Formula

C22H40N6O11

Molecular Weight

564.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C22H40N6O11/c1-9(2)5-13(25-20(37)14(8-30)26-18(35)12(23)7-29)19(36)27-17(11(4)32)22(39)28-16(10(3)31)21(38)24-6-15(33)34/h9-14,16-17,29-32H,5-8,23H2,1-4H3,(H,24,38)(H,25,37)(H,26,35)(H,27,36)(H,28,39)(H,33,34)/t10-,11-,12+,13+,14+,16+,17+/m1/s1

InChI Key

PHQSHNXQRJGFQR-RFRODDETSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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